Cas no 6620-98-0 (SER-SER-SER)

SER-SER-SER 化学的及び物理的性質
名前と識別子
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- L-Serine, L-seryl-L-seryl-
- 2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid
- H-Ser-Ser-Ser-OH
- SER-SER-SER
- Ser-Ser-Ser-OH
-
- MDL: MFCD00055792
- インチ: InChI=1S/C9H17N3O7/c10-4(1-13)7(16)11-5(2-14)8(17)12-6(3-15)9(18)19/h4-6,13-15H,1-3,10H2,(H,11,16)(H,12,17)(H,18,19)/t4-,5-,6-/m0/s1
- InChIKey: XQJCEKXQUJQNNK-ZLUOBGJFSA-N
- ほほえんだ: OC[C@@H](C(N[C@H](C(O)=O)CO)=O)NC([C@@H](N)CO)=O
計算された属性
- せいみつぶんしりょう: 279.107
- どういたいしつりょう: 279.107
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 10
- 重原子数: 19
- 回転可能化学結合数: 10
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 182A^2
- 疎水性パラメータ計算基準値(XlogP): _6.8
SER-SER-SER 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-295130A-1 g |
H-Ser-Ser-Ser-OH, |
6620-98-0 | 1g |
¥9,815.00 | 2023-07-11 | ||
TRC | S473518-2.5mg |
SER-SER-SER |
6620-98-0 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
TRC | S473518-25mg |
SER-SER-SER |
6620-98-0 | 25mg |
$ 160.00 | 2022-06-03 | ||
TRC | S473518-5mg |
SER-SER-SER |
6620-98-0 | 5mg |
$ 65.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295130A-1g |
H-Ser-Ser-Ser-OH, |
6620-98-0 | 1g |
¥9815.00 | 2023-09-05 | ||
abcr | AB477589-250 mg |
H-Ser-Ser-Ser-OH; . |
6620-98-0 | 250mg |
€455.40 | 2023-05-18 | ||
abcr | AB477589-1g |
H-Ser-Ser-Ser-OH; . |
6620-98-0 | 1g |
€1293.40 | 2025-02-16 | ||
abcr | AB477589-100mg |
H-Ser-Ser-Ser-OH; . |
6620-98-0 | 100mg |
€273.80 | 2025-02-16 | ||
Ambeed | A141912-1g |
(S)-2-((S)-2-((S)-2-Amino-3-hydroxypropanamido)-3-hydroxypropanamido)-3-hydroxypropanoic acid |
6620-98-0 | 97% | 1g |
$1257.0 | 2024-04-18 | |
1PlusChem | 1P00FGHB-100mg |
SER-SER-SER |
6620-98-0 | 95% | 100mg |
$200.00 | 2025-02-27 |
SER-SER-SER 関連文献
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1. Genomics-driven discovery of chiral triscatechol siderophores with enantiomeric Fe(iii) coordinationParker R. Stow,Zachary L. Reitz,Timothy C. Johnstone,Alison Butler Chem. Sci. 2021 12 12485
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Kaiwen Chen,Xiangwei Wang,Xiaoping Xu,Xiao Wang,Simin He,Jianping Zhang,Yuyun Sun,Shiping Yang,Shaoli Song New J. Chem. 2023 47 13378
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ágnes Dávid,Csilla Kállay,Daniele Sanna,Norbert Lihi,Imre Sóvágó,Katalin Várnagy Dalton Trans. 2015 44 17091
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4. Synthetic collagen mimics: self-assembly of homotrimers, heterotrimers and higher order structuresJorge A. Fallas,Lesley E. R. O'Leary,Jeffrey D. Hartgerink Chem. Soc. Rev. 2010 39 3510
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5. Comparison of N-Dts and N-Aloc in the solid-phase syntheses of O-GlcNAc glycopeptide fragments of RNA-polymerase II and mammalian neurofilamentsErnst Meinjohanns,Antonio Vargas-Berenguel,Morten Meldal,Hans Paulsen,Klaus Bock J. Chem. Soc. Perkin Trans. 1 1995 2165
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Kusum Vats,Kanhaiyalal Agrawal,Rohit Sharma,Haladhar Dev Sarma,Drishty Satpati,Ashutosh Dash Med. Chem. Commun. 2019 10 2111
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Chaoting Wen,Xudong He,Jixian Zhang,Guoyan Liu,Xin Xu Food Funct. 2022 13 5498
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Chaoting Wen,Xudong He,Jixian Zhang,Guoyan Liu,Xin Xu Food Funct. 2022 13 5498
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9. Total synthesis of bovine pancreatic ribonuclease A. Part 5. Synthesis of the protected S-protein (positions 21–124) and the protected S-peptide (positions 1–20)Nobutaka Fujii,Haruaki Yajima J. Chem. Soc. Perkin Trans. 1 1981 819
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Chaoting Wen,Xudong He,Jixian Zhang,Guoyan Liu,Xin Xu Food Funct. 2022 13 5498
SER-SER-SERに関する追加情報
L-Serine and Its Derivatives: A Comprehensive Overview
L-Serine, also known as (2S)-aminohydroxypropanoic acid, is a non-essential amino acid that plays a crucial role in various biological processes. With the CAS number 6620-98-0, L-Serine is widely recognized for its significance in metabolism, neural function, and immune regulation. Recent advancements in biochemical research have further highlighted its potential applications in therapeutic interventions and biotechnological processes.
L-Serine serves as a precursor for the synthesis of other essential biomolecules, including dihydroxyacetone phosphate (DHAP) and glycine. Its role in the serine synthesis pathway is pivotal for cellular energy production and lipid metabolism. Researchers have recently explored the implications of serine metabolism in metabolic disorders such as diabetes and cancer, uncovering novel therapeutic targets.
The derivative L-seryl-L-seryl represents a dipeptide formed by two molecules of L-serine linked through peptide bonds. This compound has garnered attention due to its potential applications in nutraceuticals and functional foods. Studies have demonstrated that L-seryl-L-seryl exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
Recent breakthroughs in molecular biology have shed light on the regulatory mechanisms of serine biosynthesis. For instance, the enzyme phosphoglycerate dehydrogenase (PHGDH) has been identified as a key player in the serine synthesis pathway. Dysregulation of PHGDH activity has been implicated in various pathological conditions, including neurodegenerative diseases and metabolic syndromes.
In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, L-Serine has shown promise as a neuroprotective agent. Preclinical studies suggest that supplementation with L-Serine may enhance cognitive function and reduce neuroinflammation by modulating glutamatergic signaling pathways.
Moreover, L-Serine plays a critical role in immune regulation by influencing the activity of T-cells and macrophages. Emerging evidence indicates that serine deprivation could serve as a novel strategy to combat cancer by impairing tumor cell proliferation and survival.
The application of L-seryl-L-seryl in biotechnology has also expanded, particularly in the development of peptide-based drugs and bioactive compounds. Its unique structure allows for potential use in drug delivery systems and as a building block for more complex biomolecules.
In conclusion, L-Serine and its derivatives represent versatile molecules with significant implications across multiple fields of science. From metabolic regulation to therapeutic development, ongoing research continues to unravel the full potential of these compounds.
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